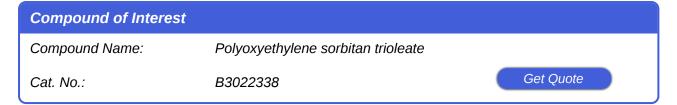


Step-by-step guide to niosome preparation with Polyoxyethylene sorbitan trioleate.

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Step-by-Step Guide to Niosome Preparation with Polyoxyethylene Sorbitan Trioleate

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niosomes are non-ionic surfactant-based vesicles that have emerged as a promising drug delivery system. They are structurally similar to liposomes, consisting of a bilayer structure enclosing an aqueous core, but offer advantages in terms of cost, stability, and versatility.[1][2] **Polyoxyethylene sorbitan trioleate** (Tween 85) is a non-ionic surfactant frequently utilized in the formulation of niosomes due to its favorable hydrophilic-lipophilic balance (HLB) and ability to form stable vesicles. This document provides a detailed guide to the preparation and characterization of niosomes using Tween 85.

Niosomes can encapsulate both hydrophilic and lipophilic drugs. Hydrophilic compounds are entrapped within the aqueous core, while hydrophobic molecules are partitioned within the lipid bilayer.[3] The method of preparation significantly influences the physicochemical properties of niosomes, such as particle size, encapsulation efficiency, and lamellarity.[4] Common preparation techniques include the thin-film hydration method, ether injection method, and reverse-phase evaporation method.[3][5]



Materials and Equipment

- Surfactant: Polyoxyethylene sorbitan trioleate (Tween 85)
- Stabilizer: Cholesterol
- Organic Solvents: Chloroform, Methanol, Diethyl ether
- Aqueous Phase: Phosphate buffered saline (PBS, pH 7.4) or other suitable buffer
- · Active Pharmaceutical Ingredient (API): Hydrophilic or lipophilic drug
- Equipment:
 - Rotary evaporator
 - Bath sonicator or probe sonicator
 - Magnetic stirrer with heating plate
 - Syringes and needles
 - Round-bottom flasks
 - Glass vials
 - Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis
 - UV-Vis spectrophotometer for encapsulation efficiency determination
 - Centrifuge
 - Dialysis tubing

Experimental Protocols

This section details the step-by-step procedures for three common methods of niosome preparation using Tween 85 and cholesterol.



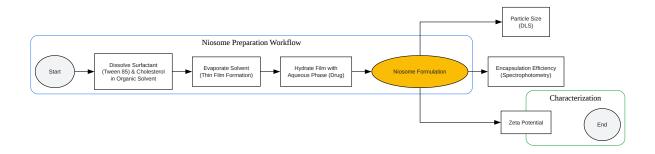
Thin-Film Hydration Method

The thin-film hydration technique is a simple and widely used method for preparing multilamellar vesicles (MLVs).[6]

Protocol:

- Dissolution of Lipids: Accurately weigh the desired amounts of Tween 85 and cholesterol and dissolve them in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[4] If encapsulating a lipophilic drug, it should be co-dissolved with the surfactant and cholesterol in this step.
- Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the transition temperature of the surfactant (typically 40-60°C). A thin, uniform lipid film will form on the inner wall of the flask.[6]
- Film Drying: To ensure complete removal of residual organic solvent, further dry the lipid film under vacuum for at least 1-2 hours.
- Hydration: Hydrate the thin film by adding the aqueous phase (e.g., PBS pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration should be performed at a temperature above the phase transition temperature of the surfactant with gentle agitation (e.g., using a bath sonicator or by manual shaking).[3][7] This process leads to the formation of multilamellar niosomes.[6]
- Size Reduction (Optional): To obtain smaller and more uniform vesicles, the niosome suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a specific pore size.





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Niosome Preparation and Characterization Workflow.

Ether Injection Method

This method is suitable for preparing unilamellar vesicles and is particularly useful for encapsulating lipophilic drugs.[3]

Protocol:

- Preparation of Phases: Dissolve Tween 85 and cholesterol (and the lipophilic drug, if applicable) in diethyl ether to form the organic phase. Prepare the aqueous phase, typically heated to 60-65°C, in a separate container.[3][8]
- Injection: Slowly inject the organic phase through a fine gauge needle into the heated aqueous phase with constant, gentle stirring.[7][8]
- Vesicle Formation: The ether evaporates upon contact with the hot aqueous phase, leading to the spontaneous formation of niosomes.[3]
- Solvent Removal: Remove any residual ether by further stirring at an elevated temperature or under reduced pressure.



Reverse-Phase Evaporation Method

This technique often results in the formation of large unilamellar vesicles with high encapsulation efficiency for aqueous-soluble drugs.[5]

Protocol:

- Emulsion Formation: Dissolve Tween 85 and cholesterol in an organic solvent mixture (e.g., chloroform and ether). Add the aqueous phase containing the hydrophilic drug to this organic solution.[9]
- Sonication: Sonicate the mixture until a stable water-in-oil emulsion is formed.
- Solvent Evaporation: Connect the flask to a rotary evaporator and remove the organic solvent under reduced pressure. As the solvent is removed, a viscous gel will form, which then breaks to form a suspension of niosomes.[5]
- Hydration: The resulting viscous niosome suspension can be diluted with the aqueous phase and heated to ensure complete hydration.[7]

Characterization of Niosomes Particle Size and Polydispersity Index (PDI) Analysis

Methodology: Dynamic Light Scattering (DLS)

- Sample Preparation: Dilute the niosome suspension with deionized water or the aqueous phase used for hydration to an appropriate concentration to avoid multiple scattering effects.
- Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity, and refractive index of the dispersant.
- Measurement: Place the diluted sample in a cuvette and perform the measurement. The
 instrument will report the average hydrodynamic diameter (particle size) and the
 Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value
 below 0.3 is generally considered acceptable for a homogenous population of vesicles.

Encapsulation Efficiency (EE)



Methodology: UV-Vis Spectrophotometry (for drugs with a chromophore)

- Separation of Unentrapped Drug: Separate the unentrapped (free) drug from the niosome suspension. This can be achieved by methods such as centrifugation, dialysis, or gel filtration.
 - Centrifugation: Centrifuge the niosome suspension at a high speed. The niosomes will form a pellet, and the supernatant will contain the free drug.
 - Dialysis: Place the niosome suspension in a dialysis bag with a specific molecular weight cut-off and dialyze against the aqueous phase. The free drug will diffuse out of the bag.
- Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or the dialysis medium using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax). A pre-established calibration curve of the drug is required.
- Quantification of Total Drug: Disrupt a known volume of the niosome suspension using a suitable solvent (e.g., methanol or a mixture of buffer and surfactant like Triton X-100) to release the encapsulated drug. Measure the total drug concentration.
- Calculation of EE%: EE% = [(Total Drug Free Drug) / Total Drug] x 100

Zeta Potential Analysis

Methodology: Laser Doppler Electrophoresis

- Sample Preparation: Dilute the niosome suspension with deionized water or a buffer of known ionic strength.
- Measurement: Place the diluted sample in the specific cell for zeta potential measurement in
 the DLS instrument. The instrument applies an electric field and measures the velocity of the
 particles, from which the zeta potential is calculated. The magnitude of the zeta potential
 indicates the colloidal stability of the niosome suspension. Higher absolute values (e.g., >
 ±30 mV) suggest better stability due to electrostatic repulsion between particles.

Quantitative Data Summary



The following tables summarize the influence of formulation variables on the characteristics of niosomes prepared with sorbitan esters, including those closely related to Tween 85.

Table 1: Effect of Surfactant Type and Preparation Method on Encapsulation Efficiency (EE%) of Diclofenac Sodium Niosomes[10]

Surfactant	Preparation Method	Encapsulation Efficiency (EE%)
Span 85	Hand Shaking	18.35 ± 0.75
Span 85	Ether Injection	Increased EE%
Span 85	Reverse-Phase Evaporation	Increased EE%

*Note: The study by Marwa et al. (2013) indicated a marked increase in EE% for Ether Injection and Reverse-Phase Evaporation methods compared to the Hand-Shaking method, but specific values for Span 85 were not provided in the abstract.

Table 2: Effect of Surfactant Type on Mean Vesicle Size of Diclofenac Sodium Niosomes[10]

Surfactant	Mean Vesicle Size (nm)
Span 85	2.2

*Note: The vesicle size reported in this study for Span 85 is exceptionally small and may represent a specific formulation or measurement condition. Niosome sizes are typically in the range of 100-1000 nm.[4]

Table 3: General Physicochemical Properties of Niosomes



Parameter	Typical Range	Significance
Particle Size	100 - 1000 nm	Influences drug release, stability, and in vivo fate.
Polydispersity Index (PDI)	< 0.3	Indicates a narrow and uniform size distribution.
Encapsulation Efficiency (EE%)	20 - 80%	Represents the percentage of drug successfully entrapped.
Zeta Potential	> ±30 mV	Indicates good colloidal stability and resistance to aggregation.

It has been reported that the anti-inflammatory activity of niosome-encapsulated diclofenac sodium with Tween-85 has been demonstrated in arthritic rats, indicating the potential of Tween 85 in forming effective drug delivery vesicles.[4]

Conclusion

The preparation of niosomes using **Polyoxyethylene sorbitan trioleate** (Tween 85) offers a versatile platform for the delivery of a wide range of therapeutic agents. By carefully selecting the preparation method and formulation parameters, such as the surfactant-to-cholesterol ratio, researchers can tailor the physicochemical properties of niosomes to achieve desired drug loading, release characteristics, and stability. The protocols and characterization methods outlined in this document provide a comprehensive guide for the successful development of Tween 85-based niosomal drug delivery systems.

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